![molecular formula C15H12O2 B2784427 3'-Acetyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 400750-70-1](/img/structure/B2784427.png)
3'-Acetyl-[1,1'-biphenyl]-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This particular compound is characterized by the presence of an acetyl group at the 3’ position and a carbaldehyde group at the 4 position of the biphenyl structure. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
作用机制
Target of Action
It is known that acylated aromatic compounds like this can interact with various biological targets, including enzymes and receptors .
Mode of Action
Acylated aromatic compounds are known to undergo friedel-crafts acylation reactions . This involves the introduction of an acyl group onto the aromatic ring, which can alter the compound’s interaction with its targets .
Biochemical Pathways
Acetyl-coa, a key precursor for many biochemical compounds, is known to be involved in various pathways, including the tricarboxylic acid cycle . It’s plausible that 3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde, as an acylated compound, could influence these pathways.
Pharmacokinetics
The pharmacokinetics of similar acylated compounds have been studied .
Result of Action
Acylated aromatic compounds can have various biological effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde. For instance, the compound’s solubility and stability can be affected by pH and temperature . Additionally, the presence of other substances in the environment can influence the compound’s interactions with its targets.
生化分析
Biochemical Properties
It is known that acetyl groups play a crucial role in various biochemical reactions They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
Acetyl groups are known to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 120-121°C , suggesting it is stable under normal laboratory conditions.
Metabolic Pathways
The metabolic pathways involving 3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde are not well-characterized. Acetyl groups are known to be involved in various metabolic pathways, including those related to energy production and protein modification
Transport and Distribution
It is known that acetyl-CoA, a molecule related to 3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde, can be transported into the lumen of the endoplasmic reticulum, where it serves as a substrate for various biochemical reactions .
Subcellular Localization
The localization of a molecule within a cell can significantly impact its activity or function
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and aluminum chloride (AlCl3) as a catalyst to introduce the acetyl group into the biphenyl structure. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of 3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
化学反应分析
Types of Reactions: 3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3’-Acetyl[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 3’-Acetyl[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with biological macromolecules, providing insights into their functions.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development. Its derivatives have shown promise in treating various diseases.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial processes.
相似化合物的比较
4-Acetylbiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Formylbiphenyl: Lacks the acetyl group, affecting its solubility and reactivity.
3’-Methoxy[1,1’-biphenyl]-4-carbaldehyde: Contains a methoxy group instead of an acetyl group, altering its chemical properties.
Uniqueness: 3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both acetyl and aldehyde groups, which provide a combination of reactivity and stability. This dual functionality makes it a versatile compound in various chemical reactions and applications.
属性
IUPAC Name |
4-(3-acetylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-11(17)14-3-2-4-15(9-14)13-7-5-12(10-16)6-8-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQNXEJDOTXIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
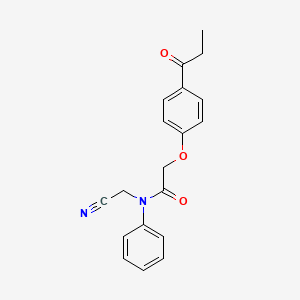
![3-Ethyl-1-[(4-nitrophenyl)amino]thiourea](/img/structure/B2784346.png)
![5-methyl-3-phenyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2784347.png)
![1-[(2-fluorophenyl)methyl]-N-methylcyclopropane-1-carboxamide](/img/structure/B2784351.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate](/img/structure/B2784352.png)
![3-(phenylsulfanyl)-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}propan-1-one](/img/structure/B2784353.png)
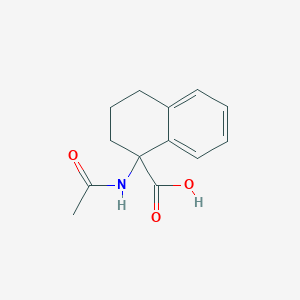
![6-Methoxyspiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;hydrochloride](/img/structure/B2784357.png)
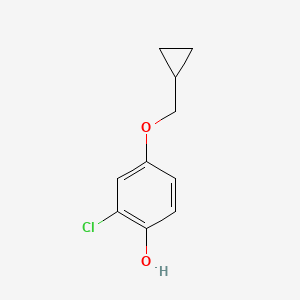
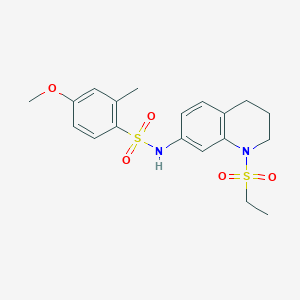

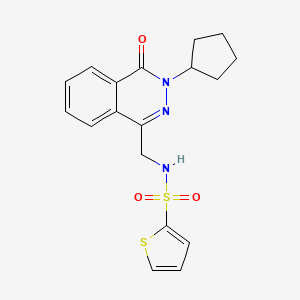
![(E)-1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2784367.png)
![2-[(5-bromothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2784368.png)
